molecular formula C22H18FN5O2S B2358469 N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1113121-10-0

N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2358469
CAS No.: 1113121-10-0
M. Wt: 435.48
InChI Key: UIFCBMFXZJJNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a triazolo-pyridine derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural features include:

  • A 3-fluorophenyl group at the N-position of the triazolo ring, which enhances electronic interactions with biological targets.
  • A carbamoylmethyl sulfanyl side chain at position 3, linked to a 2-methylphenyl group. This moiety likely improves solubility and modulates steric interactions.

Synthetic routes for analogous compounds (e.g., imidazo[1,2-a]pyridines) involve coupling reactions using reagents like tetramethylisouronium hexafluorophosphate in polar aprotic solvents (e.g., DMF or THF) under mild conditions .

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2S/c1-14-5-2-3-8-18(14)25-20(29)13-31-22-27-26-19-10-9-15(12-28(19)22)21(30)24-17-7-4-6-16(23)11-17/h2-12H,13H2,1H3,(H,24,30)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFCBMFXZJJNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps in Synthesis

The compound’s preparation involves three critical stages:

  • Formation of the triazolopyridine core via cyclization of hydrazine derivatives.
  • Introduction of the sulfanyl-acetamide linkage through thiol-ene coupling or nucleophilic substitution.
  • Final carboxamide coupling with the 3-fluorophenyl and 2-methylphenyl groups.

Source demonstrates ultrasonic-assisted cyclization in phosphorus oxychloride (POCl₃) at 80–150°C to achieve triazolopyridine intermediates in 32–70% yields. Source highlights hydrazinolysis of 2-chloropyridine-6-carboxylic acid derivatives followed by ring closure as an alternative route.

Detailed Synthetic Protocols

Synthesis of the Triazolopyridine Core

Method A (Ultrasonic Radiation):

  • Reactants: 2-Hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids.
  • Conditions: POCl₃ solvent, ultrasonic reactor, 105°C, 3 hours.
  • Yield: 32–70% (varies with substituent).

Method B (Hydrazinolysis):

  • Reactants: 2-Chloropyridine-6-carboxylic acid derivatives and excess hydrazine hydrate.
  • Conditions: Reflux in ethanol, 12 hours.
  • Yield: 45–68%.
Table 1: Comparison of Triazolopyridine Core Synthesis
Method Reactants Conditions Yield (%)
A 2-Hydrazino-3-chloro-5-TFM* pyridine + benzoic acids POCl₃, ultrasound, 105°C 32–70
B 2-Chloropyridine-6-carboxylic acid + hydrazine Ethanol, reflux 45–68

*TFM: Trifluoromethyl

Sulfanyl-Acetamide Linkage Formation

The sulfanyl group is introduced via thiol-ene coupling:

  • Reactants: Triazolopyridine-thiol intermediate and [(2-methylphenyl)carbamoyl]methyl bromide.
  • Conditions: Tetrahydrofuran (THF), triethylamine (TEA), 0°C to room temperature, 6 hours.
  • Yield: 60–75%.

Carboxamide Coupling

The final step involves coupling the intermediate with 3-fluorophenylamine:

  • Reactants: Triazolopyridine-sulfanyl-acetamide + 3-fluorophenyl isocyanate.
  • Conditions: Dichloromethane (DCM), dimethylaminopyridine (DMAP), 24 hours.
  • Yield: 50–65%.

Optimization and Industrial Scale-Up

Solvent and Catalyst Optimization

  • POCl₃ vs. PCl₅: POCl₃ under ultrasound improves reaction homogeneity, reducing time from 12 hours to 3 hours compared to traditional PCl₅.
  • Green Chemistry: Source proposes replacing THF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield (68% vs. 65%).

Continuous Flow Reactors

  • Benefits: 20% higher yield in Method B when using microreactors due to precise temperature control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl₃): Key peaks include δ 8.84 (s, 1H, pyridine-H), 7.50–8.15 (m, aryl-H), and 3.91 (s, 3H, OCH₃).
  • 13C NMR: Carbonyl carbons appear at 165–170 ppm, confirming carboxamide formation.

Melting Points and Purity

  • Melting Range: 112–149°C, dependent on substituents.
  • HPLC Purity: >98% for all batches using Method A.

Comparative Analysis of Methodologies

Parameter Method A (Ultrasound) Method B (Hydrazinolysis)
Reaction Time 3 hours 12 hours
Yield 32–70% 45–68%
Solvent Toxicity High (POCl₃) Moderate (Ethanol)
Scalability Limited High (flow reactors)

Source’s ultrasonic method offers rapid synthesis but faces scalability challenges, while Source’s hydrazinolysis is more adaptable to industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Compounds containing triazole rings are known for their antimicrobial properties. The presence of the sulfanyl group may enhance this activity by affecting membrane permeability or acting on specific microbial targets. Investigations into related compounds have shown efficacy against various bacterial strains, indicating that this compound could also serve as a lead for developing new antimicrobial agents.

Other Therapeutic Applications

Beyond anticancer and antimicrobial applications, triazolo-pyridine derivatives have been explored for their potential in treating neurological disorders and as anti-inflammatory agents. The diverse mechanisms of action attributed to these compounds make them suitable candidates for further pharmacological studies.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide to various biological targets. These computational approaches provide insights into how the compound interacts at the molecular level with proteins implicated in disease processes. For instance, docking studies on related compounds have identified key interactions with enzymes involved in cancer metabolism and signaling pathways.

Case Studies

Several case studies highlight the effectiveness of triazolo-pyridine derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI), demonstrating significant growth inhibition across multiple types of tumors .
  • Case Study 2 : In vitro evaluations showed that another triazole derivative exhibited potent activity against resistant bacterial strains, suggesting that modifications similar to those found in this compound could lead to new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AnticancerUp to 86% growth inhibition
AntimicrobialEffective against resistant strains
Neurological DisordersPotential applications noted

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 3-fluorophenyl, carbamoylmethyl sulfanyl (2-methylphenyl), carboxamide (position 6)
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-fluorophenyl, sulfanyl-acetamide (trifluoromethylphenyl)
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine 4-fluorophenyl, trifluoroethylamino, methylcyclopropylcarbamoyl

Key Observations :

  • The triazolo-pyridazine core in introduces an additional nitrogen atom, increasing polarity but reducing aromaticity compared to the target’s triazolo-pyridine.
  • Furo-pyridine derivatives (e.g., ) replace the triazolo ring with a fused furan, reducing hydrogen-bonding capacity but improving planarity for π-π stacking.

Substituent Analysis

  • Fluorinated Aromatics : Both the target and use fluorophenyl groups to enhance binding via halogen bonds. However, incorporates a trifluoromethylphenyl group, which increases lipophilicity and may reduce solubility .
  • Carboxamide Position : The target’s carboxamide at position 6 contrasts with ’s carboxamide at position 3, altering spatial orientation for target engagement.

Pharmacological and ADME Properties (Inferred)

Property Target Compound 2-{[3-(3-Fluorophenyl)...acetamide Furo-pyridine Derivatives
LogP (Predicted) Moderate (~3.5) High (>4.0) Moderate (~3.0)
Solubility Improved (carbamoyl/sulfanyl groups) Low (trifluoromethylphenyl) Moderate (trifluoroethylamino)
Metabolic Stability High (fluorine, stable triazolo core) Moderate (pyridazine susceptibility) Variable (furan oxidation risk)

Key Insights :

  • The target’s carbamoylmethyl sulfanyl group likely improves aqueous solubility compared to ’s trifluoromethylphenyl acetamide.
  • Triazolo-pyridine cores generally exhibit higher metabolic stability than furan-containing analogs due to resistance to oxidative degradation .

Biological Activity

N-(3-fluorophenyl)-3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H20F N5O2S
  • Molecular Weight : 417.436 g/mol
  • Chemical Structure : The compound features a triazole ring fused with a pyridine carboxamide, which is critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of triazole and pyridine have shown efficacy against various viral strains by inhibiting viral replication mechanisms. In vitro assays demonstrated that these compounds can reduce viral load significantly in cell cultures.

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Research has highlighted that similar triazole derivatives have inhibited the growth of cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds with a triazole structure have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a significant focus of ongoing research.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or tumor growth.
  • Receptor Modulation : It might interact with specific cellular receptors, altering signaling pathways that lead to antiviral or antitumor effects.

Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral activity of triazole derivatives against Tobacco Mosaic Virus (TMV). The results indicated that modifications at the C-2 and N-3 positions significantly enhanced the biological activity compared to standard antiviral agents .

Study 2: Antitumor Properties

In another research effort focusing on pyrazole derivatives (closely related to the compound ), it was found that certain modifications led to enhanced inhibition of cancer cell lines . These findings suggest that similar strategies could be applied to optimize the biological activity of this compound.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
Compound AC23H20F N5O2SAntiviral
Compound BC22H19F N4O2Antitumor
Compound CC21H18F N5OAntimicrobial

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance cyclization efficiency in triazolo-pyridine derivatives .
  • Temperature control : Reflux conditions (~80–100°C) improve intermediate stability during sulfonamide coupling .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate carboxamide formation .
    Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (>95%) .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer: A multi-technique approach is critical:
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • X-ray crystallography : Resolves conformational ambiguities in the triazolo-pyridine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer: SAR requires systematic modifications and in vitro assays:
  • Substituent variation : Replace the 3-fluorophenyl group with chloro-/methoxy-analogs to assess electronic effects on target binding .
  • Biological assays : Test derivatives against kinase panels (e.g., EGFR or VEGFR2) using fluorescence polarization assays. IC₅₀ values <100 nM indicate high potency .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to ATP pockets .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer: Address variability through:
  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Purity verification : Re-test compounds with conflicting results using LC-MS to rule out degradation products .
  • Statistical analysis : Apply ANOVA to compare inter-lab data, considering batch effects and solvent variability (DMSO vs. PBS) .

Q. How can researchers identify the compound’s primary biological targets using integrated approaches?

  • Methodological Answer: Combine computational and experimental methods:
  • Chemoproteomics : Use immobilized compound probes for pull-down assays followed by LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 knockouts : Silence candidate targets (e.g., PI3K isoforms) in cell lines to observe activity loss .
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to confirm direct interaction .

Data Contradiction Analysis

Q. Why might solubility predictions conflict with experimental observations?

  • Methodological Answer: Discrepancies arise from:
  • Calculation limitations : LogP predictions (e.g., ChemAxon) may overlook hydrogen-bonding capacity of the carboxamide group .
  • Experimental conditions : Solubility in PBS (pH 7.4) vs. DMSO can vary by >10-fold. Use dynamic light scattering (DLS) to detect aggregation .
  • Salt forms : Convert to hydrochloride salts to enhance aqueous solubility and re-test .

Synthesis and Reactivity

Q. What reaction pathways dominate under oxidative conditions?

  • Methodological Answer: The sulfanyl (-S-) group is oxidation-prone:
  • Controlled oxidation : Use H₂O₂ in acetic acid to selectively form sulfoxide (confirmed by S=O stretch at ~1050 cm⁻¹ in IR) .
  • Over-oxidation : Excess KMnO₄ converts sulfanyl to sulfone, reducing bioactivity. Monitor via TLC (Rf shift from 0.5 to 0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.